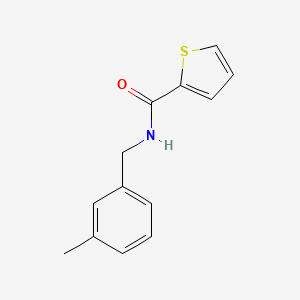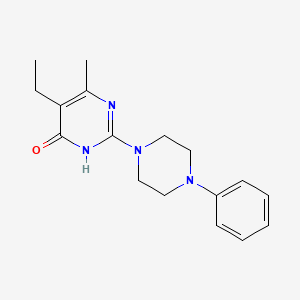
N-(3-methylbenzyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbenzyl)-2-thiophenecarboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known compound JWH-018.
Wirkmechanismus
The mechanism of action of N-(3-methylbenzyl)-2-thiophenecarboxamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they trigger a cascade of signaling pathways that result in various physiological effects. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. When administered, this compound can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. However, the exact effects of this compound can vary depending on the dose, route of administration, and individual sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methylbenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its potential for abuse and dependence, which can complicate the interpretation of research findings.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylbenzyl)-2-thiophenecarboxamide. One potential area of investigation is the development of new synthetic cannabinoids that are more selective and less prone to abuse. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, researchers may explore the potential therapeutic applications of this compound and other synthetic cannabinoids for the treatment of various medical conditions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential applications in studying the endocannabinoid system. This compound acts as a potent agonist of the CB1 and CB2 receptors and has been used to investigate the effects of synthetic cannabinoids on the central nervous system. While this compound has several advantages for lab experiments, it also has limitations due to its potential for abuse and dependence. Nonetheless, there are several future directions for research on this compound, including the development of new synthetic cannabinoids and the exploration of its therapeutic potential.
Synthesemethoden
N-(3-methylbenzyl)-2-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzyl chloride with thiophene-2-carboxylic acid, followed by cyclization and amidation. The final product is obtained in the form of a white powder, which is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbenzyl)-2-thiophenecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Researchers have used this compound to investigate the effects of synthetic cannabinoids on the central nervous system, including their impact on memory, cognition, and motor function.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-2-5-11(8-10)9-14-13(15)12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJYMXIJRULCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6032425.png)
![2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6032426.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6032433.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)

![5-{[(3-methoxyphenyl)amino]methyl}-2-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6032504.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)
